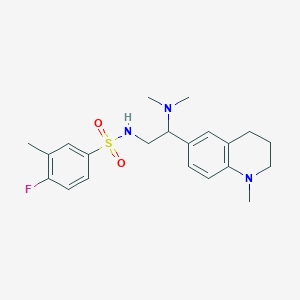

![molecular formula C20H16F3NO3 B2426813 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide CAS No. 2097891-14-8](/img/structure/B2426813.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

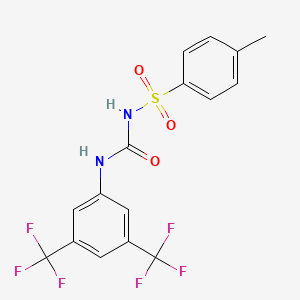

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide” is a complex organic compound . It is a novel aromatic diamine containing imidazole, furan, and benzamide units in the side chain .

Synthesis Analysis

This compound was synthesized via direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound . A series of novel polyimides (PI)s with aromatic heterocyclic structure were synthesized by a conventional two-step polymerization process from the reaction of aromatic diamine monomer with tetracarboxylic dianhydrides .Molecular Structure Analysis

The molecular structure of this compound was characterized using Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), X-ray diffraction (XRD), and elemental and thermogravimetric analysis techniques .Physical And Chemical Properties Analysis

The resulting polyimides exhibited good thermal stability and small mass loss before a temperature of 400 °C in nitrogen . They showed high solubility in polar organic solvents, such as NMP, DMAc, DMSO, and DMF at room temperature . XRD studies exhibited that the obtained polymers exhibit amorphous morphology .Scientific Research Applications

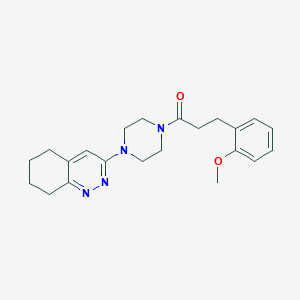

Antiplasmodial Activity

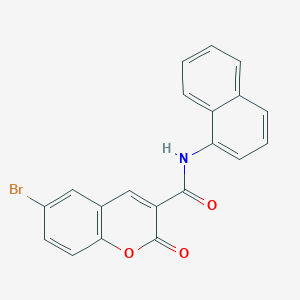

Research into N-acylated furazan-3-amine derivatives, including compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide, has shown significant activity against different strains of Plasmodium falciparum. The nature of the acyl moiety, particularly benzamides, strongly influences the antiplasmodial activity. One specific derivative demonstrated high activity against a chloroquine-sensitive strain and an even higher activity against a multiresistant strain, highlighting the potential of these compounds in malaria treatment (Hermann et al., 2021).

Structural and Spectral Analyses

The structural properties of compounds closely related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide have been characterized through techniques such as 1H NMR and single-crystal X-ray diffraction. These studies provide insights into the geometrical and electronic structures of such compounds, which are crucial for understanding their biological activities and potential applications in material science (Yıldırım et al., 2018).

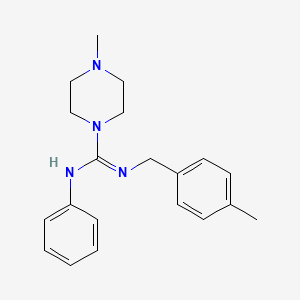

Polymerization and Material Synthesis

Research on N-substituted maleimide adducts of furan, which share a structural motif with the compound , has revealed a useful method for the preparation of N-substituted maleimides. These compounds are key intermediates in the synthesis of functional polymers and materials, demonstrating the utility of such structures in developing new materials with specific properties (Narita et al., 1971).

Synthesis and Biological Activities

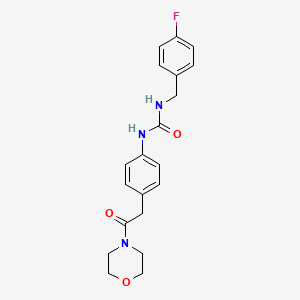

Further research has investigated the synthesis and biological activities of compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide. Studies have demonstrated the potential antibacterial, antiurease, and antioxidant activities of these compounds, suggesting their application in pharmaceutical development and as agents in treating various diseases (Sokmen et al., 2014).

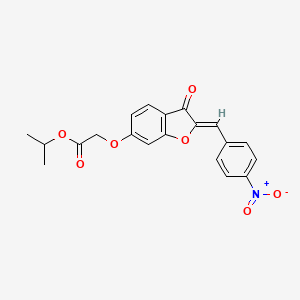

Excited-State Intramolecular Proton and Charge Transfer

Ingenious modifications of the molecular structure of compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide have been explored to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. Such studies are essential for the development of fluorescent probes and organic radiation scintillators, showcasing the broad applications of these compounds beyond biological activities (Han et al., 2018).

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO3/c21-20(22,23)16-5-2-1-4-15(16)19(26)24-12-17(25)13-7-9-14(10-8-13)18-6-3-11-27-18/h1-11,17,25H,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYGIKFMGOJITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)

![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)